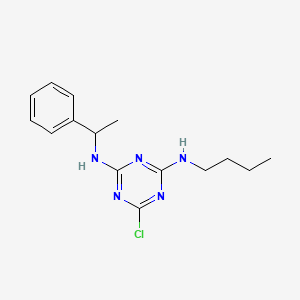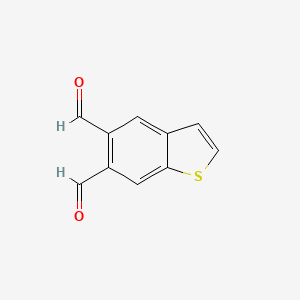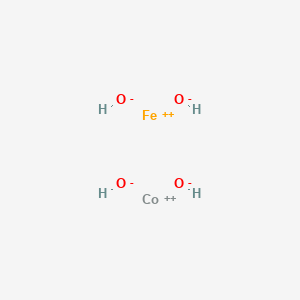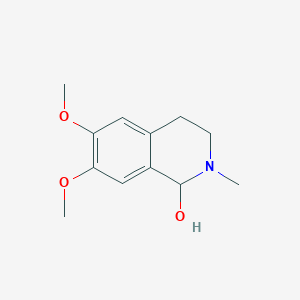
6,7-Dimethoxy-5,8-dinitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-5,8-dinitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound, characterized by its two methoxy groups and two nitro groups, has garnered interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-5,8-dinitroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6,7-dimethoxyisoquinoline. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure selective nitration at the 5 and 8 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the use of strong acids and the potential hazards associated with nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-5,8-dinitroisoquinoline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 6,7-Dimethoxy-5,8-diaminoisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-5,8-dinitroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The exact mechanism of action of 6,7-Dimethoxy-5,8-dinitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,8-Dimethoxy-6,7-dinitroisoquinoline: An isomer with different positions of the methoxy and nitro groups, leading to different reactivity and biological activity.
Uniqueness: 6,7-Dimethoxy-5,8-dinitroisoquinoline is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications in various fields of research .
Eigenschaften
CAS-Nummer |
114124-02-6 |
|---|---|
Molekularformel |
C11H9N3O6 |
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
6,7-dimethoxy-5,8-dinitroisoquinoline |
InChI |
InChI=1S/C11H9N3O6/c1-19-10-8(13(15)16)6-3-4-12-5-7(6)9(14(17)18)11(10)20-2/h3-5H,1-2H3 |
InChI-Schlüssel |
BATYLGNGWPFJGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=NC=C2)C(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)

![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)


![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
